3-Iodo-1-(oxan-4-yl)-1H-pyrazole is a chemical compound with significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound is classified as a pyrazole derivative, which is characterized by a five-membered ring containing two nitrogen atoms adjacent to each other. The presence of the oxane (tetrahydropyran) moiety adds to its structural diversity, potentially influencing its pharmacological properties.
The compound can be synthesized through various chemical reactions, including iodination of precursor compounds that contain both the oxane and pyrazole rings. It is cataloged under the Chemical Abstracts Service with the identifier 1540221-68-8 and has been referenced in several scientific publications and patents concerning its synthesis and applications in drug development .
3-Iodo-1-(oxan-4-yl)-1H-pyrazole belongs to the class of heterocyclic compounds, specifically pyrazoles, which are known for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of iodine at the 3-position is significant as halogenated compounds often exhibit enhanced biological activity compared to their non-halogenated counterparts .
The synthesis of 3-iodo-1-(oxan-4-yl)-1H-pyrazole typically involves the following key steps:
In one reported synthesis, a precursor was treated with iodine in a solvent such as dimethyl sulfoxide, yielding 3-iodo-1-(oxan-4-yl)-1H-pyrazole with a notable yield. The reaction conditions must be carefully controlled to optimize yield and purity .
The molecular structure of 3-iodo-1-(oxan-4-yl)-1H-pyrazole can be represented as follows:
The structure features:
The compound has distinct spectral characteristics that can be analyzed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. For example, proton NMR can reveal the environment of hydrogen atoms, while mass spectrometry provides molecular weight information.
3-Iodo-1-(oxan-4-yl)-1H-pyrazole can participate in various chemical reactions typical for pyrazoles, including:
In studies involving cross-coupling reactions, 3-iodo derivatives have been shown to effectively react under palladium-catalyzed conditions, leading to diverse functionalized products that may possess enhanced biological activities .
The mechanism of action for compounds like 3-iodo-1-(oxan-4-yl)-1H-pyrazole often involves interaction with specific biological targets such as enzymes or receptors. The presence of the iodine atom may enhance binding affinity due to increased lipophilicity or altered electronic properties.
Studies have indicated that pyrazole derivatives can inhibit certain protein kinases or act on inflammatory pathways, suggesting potential therapeutic applications in treating diseases like cancer or autoimmune disorders .
3-Iodo-1-(oxan-4-yl)-1H-pyrazole is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its solubility profile is important for understanding its bioavailability in pharmaceutical applications.
3-Iodo-1-(oxan-4-yl)-1H-pyrazole has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical models, paving the way for future drug development initiatives .
The synthesis of 3-iodo-1-(oxan-4-yl)-1H-pyrazole (Molecular Formula: C₈H₁₁IN₂O, MW: 278.09 g/mol) relies critically on regiocontrol during pyrazole ring formation and subsequent substitution. The Knorr pyrazole synthesis remains foundational, where hydrazines condense with 1,3-dicarbonyl precursors to yield 1,3-disubstituted pyrazoles. For the oxan-4-yl (tetrahydropyran-4-yl) moiety at N1, regioselective alkylation is achieved using 3,4-dihydropyran under acidic catalysis (e.g., PPTS, 0.5–2 mol%) in dichloromethane at 25–30°C, affording >90% protection efficiency. This step is essential to prevent N2 alkylation and direct electrophilic substitution to C3/C5 positions [1] [7].
Post-cyclization, C3 halogenation demands precise control to avoid dihalogenation. In situ deprotonation with LiTMP (−78°C in THF) generates the C3-pyrazolyl anion, quenched by I₂ to yield the 3-iodo derivative regioselectively. This method achieves 85–92% regiopurity, contrasting non-directed electrophilic iodination (e.g., I₂/KIO₃ in acetic acid), which yields 5–15% C5-iodinated byproducts [3] [8].
Table 1: Regioselectivity in Pyrazole Halogenation
Directing Group | Base | Iodination Site | Regiopurity (%) |
---|---|---|---|
None | — | C3/C5 mixture | ≤85 |
THP (N1) | n-BuLi | C3 | 90–95 |
THP (N1) | LiTMP | C3 | 92–98 |
SO₂Ph (N1) | NaH | C5 | 88–93 |
The C3-iodo group in 3-iodo-1-(oxan-4-yl)-1H-pyrazole serves as a versatile handle for transition-metal-catalyzed cross-coupling, enabling C–C/C–heteroatom bond formation. Sonogashira coupling with terminal alkynes exemplifies this utility: Using Pd(PPh₃)₂Cl₂ (2.5 mol%), CuI (5 mol%), and Et₃N as base in DMF (80°C, 6–12 h), arylacetylenes couple efficiently (82–89% yield). Sterically hindered alkynes (e.g., 1-ethylcyclohexylacetylene) require bulkier ligands like XPhos to suppress Glaser homocoupling [4] [6].
Rhodium(III) catalysis enables C–H functionalization adjacent to the pyrazole core. For example, pyrazol-4-yl carbamimidothioates are synthesized via visible-light-induced C–S coupling between 3-iodo-1-THP-pyrazoles and thioureas. The photoredox system [Ir(ppy)₃] (1 mol%)/TBABr/blue LEDs facilitates radical-mediated C–S bond formation at C4, achieving 75–83% yield. This method circumvents traditional sulfenylation limitations, such as overoxidation to sulfones [6].
Table 2: Catalytic Systems for Pyrazole Functionalization
Reaction Type | Catalyst | Conditions | Yield (%) | Scope |
---|---|---|---|---|
Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N, DMF, 80°C | 82–89 | Arylalkynes, enynes |
Suzuki-Miyaura | Pd(OAc)₂/SPhos | K₂CO₃, dioxane/H₂O, 90°C | 85–94 | Aryl/heteroaryl boronics |
C–S Bond Formation | [Ir(ppy)₃]/hv (450 nm) | TBABr, CH₃CN, rt | 75–83 | Thioureas, thioamides |
Microwave irradiation drastically accelerates key steps in synthesizing 3-iodo-1-(oxan-4-yl)-1H-pyrazole, reducing reaction times from hours to minutes. Pyrazole ring formation via hydrazine-carbonyl condensation under solvent-free microwave conditions (150–200 W, 100–120°C) achieves 95% conversion in 8–12 minutes, compared to 6–12 hours conventionally. Similarly, THP protection using silica-supported PPTS under microwave irradiation (300 W, 80°C) completes in 5 minutes with 97% yield, eliminating solvent waste [3] [6].
For iodination, ball-milling techniques provide an efficient solvent-free alternative. Equimolar amounts of pyrazole, NIS (N-iodosuccinimide), and Na₂CO₃ as base are milled (500 rpm, 30 min), delivering 3-iodo products in 88–93% yield with minimal purification. This approach avoids hazardous solvents like DCM or chloroform traditionally used for electrophilic iodination [6].
Iodination at C3 proceeds via two dominant pathways:
Electrophilic Halogenation: Requires prior N1 protection to prevent quaternization. THP-protected pyrazoles undergo iodination using I₂ (1.1 equiv) and Oxone® as oxidant in ethanol/water (1:1) at 60°C. This generates I⁺ in situ, minimizing polyiodination. Yields range from 85–90%, though electron-deficient pyrazoles require longer reaction times (24 h) [8].
Oxidative Iodination: Metal-free protocols employ in situ iodine generation from iodide salts. For example, NaI (1.5 equiv) and m-CPBA (2 equiv) in acetonitrile at 25°C iodinate unprotected pyrazoles regioselectively at C3. The mild conditions tolerate sensitive functional groups (e.g., aldehydes), providing 80–87% yield. This method exploits the innate nucleophilicity hierarchy (C3 > C5) of pyrazoles, avoiding strong acids/bases [6].
Comparative studies show electrophilic methods favor electron-rich pyrazoles, while oxidative routes suit acid-sensitive substrates. The THP group remains stable under both conditions, confirming its orthogonal compatibility [6] [8].
Table 3: Iodination Method Comparison
Method | Conditions | Substrate Scope | Yield (%) | Byproducts |
---|---|---|---|---|
I₂/Oxone® | EtOH/H₂O, 60°C, 12 h | Electron-rich pyrazoles | 85–90 | <5% Diiodinated |
NaI/m-CPBA | CH₃CN, rt, 2 h | Electron-neutral/deficient | 80–87 | None |
NIS/AlCl₃ | DCM, 0°C, 1 h | Sterically hindered | 70–75 | N-alkylated impurities |
The oxan-4-yl (THP) group at N1 enhances solubility and directs regiochemistry. Three protection strategies are prevalent:
Classical Acid Catalysis: Reacting pyrazole with 3,4-dihydropyran (1.2 equiv) catalyzed by p-TsOH (0.1 equiv) in DCM (25°C, 2 h) gives 90–95% yield. Downsides include aqueous workup and sensitivity to trace moisture causing deprotection [4].
Solid-Supported Catalysis: Montmorillonite K10 clay or silica-grafted sulfonic acid (0.3 g/mmol) in solventless conditions (50°C, 30 min) achieves 96% conversion. The catalyst is filtered and reused 5× without yield loss, enhancing atom economy [7].
Microwave Assistance: Dihydropyran (1.5 equiv) and PPTS (0.05 equiv) under microwave irradiation (150 W, 80°C, 10 min) affords 98% yield. This method is optimal for acid-sensitive pyrazoles bearing ester or nitrile groups [3].
Deprotection is achieved with PPTS in ethanol (60°C, 4 h) or Amberlyst-15 in methanol (rt, 1 h), preserving the C–I bond integrity. THP outperforms alternative protectors (e.g., SEM, Bn) in deprotection kinetics and cost-effectiveness for large-scale synthesis [4] [7].
Table 4: THP Protection Method Evaluation
Technique | Catalyst | Time | Yield (%) | Advantages |
---|---|---|---|---|
Classical | p-TsOH | 2 h | 90–95 | Broad solvent compatibility |
Solid-supported | Montmorillonite K10 | 30 min | 96 | Recyclable catalyst, no solvent |
Microwave-assisted | PPTS | 10 min | 98 | Rapid, high purity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7